molecular formula C17H20N2O2 B2898819 1-Carbazol-9-yl-3-(2-hydroxy-ethylamino)-propan-2-ol CAS No. 301160-68-9

1-Carbazol-9-yl-3-(2-hydroxy-ethylamino)-propan-2-ol

Cat. No. B2898819
M. Wt: 284.359
InChI Key: QZUDLONPOLSENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-Carbazol-9-yl-3-(2-hydroxy-ethylamino)-propan-2-ol” is a derivative of carbazole . Carbazoles are a class of organic compounds that are often used in research and industry for their diverse properties .

Future Directions

The future directions or potential applications of this compound are not specified in the available sources .

properties

IUPAC Name

1-carbazol-9-yl-3-(2-hydroxyethylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c20-10-9-18-11-13(21)12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,13,18,20-21H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUDLONPOLSENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Carbazol-9-yl-3-(2-hydroxy-ethylamino)-propan-2-ol

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